molecular formula C10H6ClFN2 B1317291 2-Chloro-2'-fluoro-3,4'-bipyridine CAS No. 870221-45-7

2-Chloro-2'-fluoro-3,4'-bipyridine

Cat. No. B1317291
M. Wt: 208.62 g/mol
InChI Key: AHZUKRIVCWRDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2’-fluoro-3,4’-bipyridine is a chemical compound with the formula C10H6ClFN2. It has a molecular weight of 208.62 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 2-Chloro-2’-fluoro-3,4’-bipyridine involves a reaction with sodium carbonate, palladium diacetate, and tri tert-butylphosphoniumtetrafluoroborate in 1,4-dioxane and water at 100℃ . The mixture is heated overnight in a sealed tube. The resulting mixture is then diluted with ethyl acetate (EtOAc) and extracted with water and brine. The organic layer is dried over sodium sulfate (Na2SO4), filtered, and concentrated. The resulting solid is triturated with n-Hexanes and dried to yield 2-chloro-2’-fluoro-3,4’-bipyridinyl .

Scientific Research Applications

Catalysis in Organic Synthesis

2-Chloro-2'-fluoro-3,4'-bipyridine derivatives have been synthesized and applied in palladium-catalyzed Heck reactions under fluorous biphasic catalysis conditions, showcasing their utility in organic synthesis. These derivatives, when reacted with [PdCl2(CH3CN)2], form novel Pd complexes that exhibit significant catalytic activity and stability, even after multiple runs, making them valuable for sustainable chemistry practices (Lu et al., 2007).

Nucleophilic Substitution Reactions

Research on the reactivity of 2-fluoro- and 2-chloropyridines has provided insights into the factors governing the rates of nucleophilic (Het)Aromatic substitutions. These studies reveal the influence of substituents on the reactivity of pyridines, contributing to the understanding of reaction mechanisms in organic chemistry (Schlosser & Rausis, 2005).

Synthesis of Complex Molecules

2-Chloro-2'-fluoro-3,4'-bipyridine has been utilized in the efficient functionalization and synthesis of complex molecules. For example, it played a key role in the synthesis of cognition-enhancing drug candidates through bisalkylation of anthrone, highlighting its importance in pharmaceutical chemistry (Pesti et al., 2000).

Halogen-rich Intermediates for Synthesis

This compound serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, illustrating its utility as a building block in medicinal chemistry research. The synthesis of such intermediates enables the creation of diverse chemical entities with potential therapeutic applications (Wu et al., 2022).

Fluorination of Pyridines

Studies on the fluorination of 2-chloropyridine over metal oxide catalysts have demonstrated new catalytic systems for Cl/F exchange reactions. This research is critical for the development of environmentally friendly and efficient methods for the production of fluorinated pyridines, which are valuable in various chemical industries (Cochon et al., 2010).

Future Directions

While specific future directions for 2-Chloro-2’-fluoro-3,4’-bipyridine are not provided in the search results, the compound’s use in research suggests it may have potential applications in various scientific fields .

properties

IUPAC Name

2-chloro-3-(2-fluoropyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZUKRIVCWRDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582975
Record name 2-Chloro-2'-fluoro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2'-fluoro-3,4'-bipyridine

CAS RN

870221-45-7
Record name 2-Chloro-2'-fluoro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-fluoro-4-iodopyridine (9.45 g, 42.4 mmol), 2-chloropyridine-3-boronic acid (10.0 g, 63.5 mmol), Na2CO3 (13.5 g, 127 mmol), Pd(OAc)2 (480 mg, 2.12 mmol) and P(tBu)3. HBF4 (1.23 g, 4.24 mmol) was added dioxane (125 mL) and water (45 mL). The mixture was heated overnight at 100° C. in a sealed tube. The resulting mixture was diluted with EtOAc and extracted with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting solid was triturated with n-Hexanes and dried to yield 2-chloro-2′-fluoro-[3,4′]bipyridinyl. MS m/z=209 [M+1]+. Calc'd for C10H6CiFN2: 208.62.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.23 g
Type
reactant
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Five
Quantity
125 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
480 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To 2-fluoro-4-iodopyridine (9.45 g, 42.4 mmol), 2-chloropyridine-3-boronic acid (10.0 g, 63.5 mmol), Na2CO3 (13.5 g, 127 mmol), Pd(OAc)2 (480 mg, 2.12 mmol) and P(tBu)3·HBF4 (1.23 g, 4.24 mmol) was added dioxane (125 mL) and water (45 mL). The mixture was heated overnight at 100° C. in a sealed tube. The resulting mixture was diluted with EtOAc and extracted with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting solid was triturated with n-Hexanes and dried to yield 2-chloro-2′-fluoro-[3,4′]bipyridinyl. MS m/z=209 [M+1]+. Calc'd for C10H6ClFN2: 208.62.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
P(tBu)3·HBF4
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 2-fluoro-4-iodopyridine (9.45 g, 42.4 mmol), 2-chloropyridine-3-boronic acid (10.0 g, 63.5 mmol), Na2CO3 (13.5 g, 127 mmol), Pd(OAc)2 (480 mg, 2.12 mmol) and P(tBu)3●HBF4 (1.23 g, 4.24 mmol) was added dioxane (125 mL) and water (45 mL). The mixture was heated overnight at 100° C. in a sealed tube. The resulting mixture was diluted with EtOAc and extracted with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting solid was triturated with n-Hexanes and dried to yield 2-chloro-2′-fluoro-[3,4′]bipyridinyl. MS m/z=209 [M+1]+. Calc'd for C10H6ClFN2: 208.62.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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